

An In-depth Technical Guide to 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(4-nitrophenoxy)ethane

Cat. No.: B1266988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Bis(4-nitrophenoxy)ethane**, detailing its chemical identity, physicochemical properties, synthesis protocols, and industrial applications. The information is curated for professionals in research and development who require precise and reliable data.

Chemical Identification and Properties

1,2-Bis(4-nitrophenoxy)ethane is an organic compound characterized by a central ethane diether linkage to two 4-nitrophenyl groups.

IUPAC Name: 1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene^[1] CAS Number: 14467-69-7^{[2][3]}
^{[4][5]} Molecular Formula: C₁₄H₁₂N₂O₆^{[1][2]}

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **1,2-Bis(4-nitrophenoxy)ethane**. It is important to note that while calculated values are available, experimentally determined data for some properties are not widely published.

Property	Value	Source
Molecular Weight	304.26 g/mol	[2] [4]
Monoisotopic Mass	304.06955 Da	[1]
Boiling Point (Calculated)	501.7°C at 760 mmHg	[2]
Density (Calculated)	1.37 g/cm ³	[2]
Flash Point (Calculated)	226.1°C	[2]
XlogP (Predicted)	3.2	[1]
Melting Point	N/A	[2]

Predicted Mass Spectrometry Data

Predicted collision cross section (CCS) values provide insights into the molecule's shape and size in the gas phase, which is valuable for mass spectrometry-based analyses.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	305.07683	168.7
[M+Na] ⁺	327.05877	172.9
[M-H] ⁻	303.06227	174.9
[M+NH ₄] ⁺	322.10337	180.6
[M] ⁺	304.06900	168.2

(Data sourced from
PubChemLite)[\[1\]](#)

Synthesis Protocol

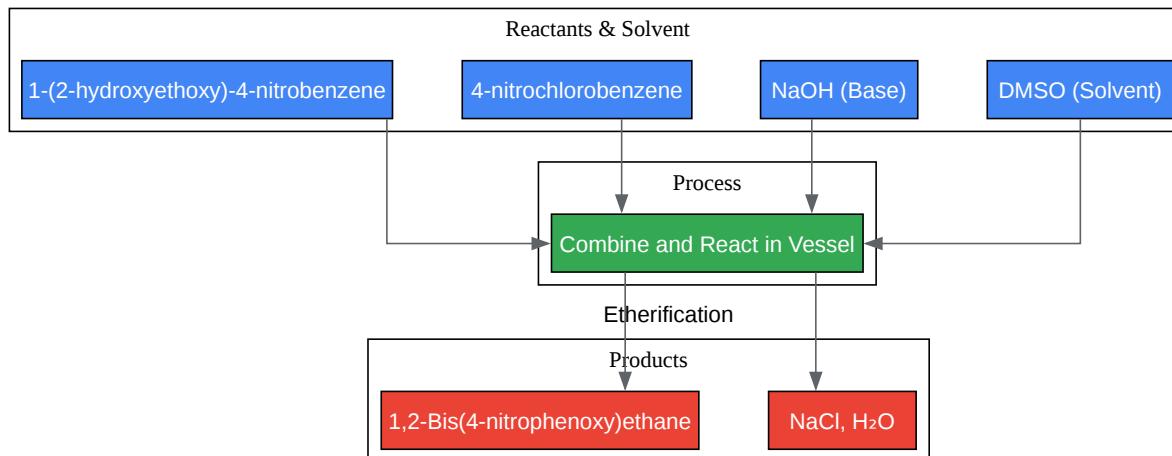
A documented method for the synthesis of **1,2-Bis(4-nitrophenoxy)ethane** involves the Williamson ether synthesis.

Experimental Procedure

The synthesis is achieved by reacting 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene.

- Reactants:

- 183 g (1.0 mol) of 1-(2-hydroxyethoxy)-4-nitrobenzene
- 173.3 g (1.1 mol) of 4-nitrochlorobenzene
- 70 g of powdered sodium hydroxide (NaOH)


- Solvent:

- 600 ml of dimethyl sulfoxide (DMSO)

- Method:

- The reactants and powdered sodium hydroxide are combined in dimethyl sulfoxide.
- The reaction mixture is stirred under appropriate temperature conditions to facilitate the nucleophilic substitution reaction, yielding **1,2-Bis(4-nitrophenoxy)ethane**.

Below is a workflow diagram illustrating the synthesis process.

[Click to download full resolution via product page](#)

Synthesis workflow for **1,2-Bis(4-nitrophenoxy)ethane**.

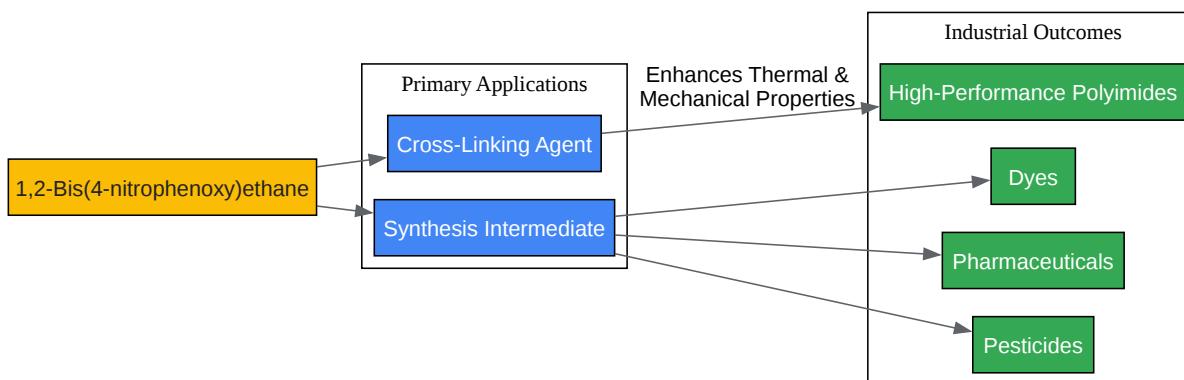
Industrial and Research Applications

While specific applications in drug discovery are not documented, **1,2-Bis(4-nitrophenoxy)ethane** serves as a valuable compound in material science and organic synthesis.

Material Science

The primary application of this compound is as a cross-linking agent in the production of high-performance polyimides.^[4] Polyimides are polymers known for their exceptional thermal stability and mechanical strength.^[4] The cross-linking process, facilitated by **1,2-Bis(4-nitrophenoxy)ethane**, creates a robust molecular network within the polymer. This enhancement results in materials (fibers, films, etc.) with:

- Improved Thermal Resistance: Crucial for applications in aerospace and electronics where materials are exposed to extreme temperatures.^[4]


- Enhanced Mechanical Durability: Increases toughness and resilience, preventing tearing or cracking under significant stress.[4]

Organic Synthesis

The compound is a versatile intermediate in various organic synthesis processes.[2][4] Its structural components can be modified to create more complex molecules for several industries:

- Dye Production: Serves as a precursor in the synthesis of certain dyes.[2]
- Pharmaceutical Industry: Utilized as a building block or intermediate in the synthesis of unspecified pharmaceutical compounds.[2]
- Pesticide Formulation: Employed in the synthetic pathways for formulating some pesticides. [2]

The following diagram illustrates the logical relationship of its applications.

[Click to download full resolution via product page](#)

Application overview of **1,2-Bis(4-nitrophenoxy)ethane**.

Biological Activity and Drug Development Potential

As of the current date, there is a notable lack of publicly available data on the specific biological activities of **1,2-Bis(4-nitrophenoxy)ethane**. Its toxicological and physicochemical properties have not been fully investigated.^[6] Consequently, no studies have been identified that link this compound to the modulation of specific signaling pathways or its evaluation as a potential drug candidate. Its mentioned role in the pharmaceutical industry is confined to its use as a synthetic intermediate rather than an active pharmaceutical ingredient (API).^[2]

Professionals interested in this scaffold for drug discovery may consider investigating its properties, starting with cytotoxicity and target-based screening, as its biological profile remains unexplored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1,2-bis(4-nitrophenoxy)ethane (C14H12N2O6) [pubchemlite.lcsb.uni.lu]
- 2. Cas 14467-69-7, Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-nitro- | lookchem [lookchem.com]
- 3. Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-nitro- | 14467-69-7 [chemicalbook.com]
- 4. 1,2-Bis(4-Nitrophenoxy)Ethane: Best Polyimide Powerhouse [univook.com]
- 5. 1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene - C14H12N2O6 | CSSB00020600650 [chem-space.com]
- 6. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Bis(4-nitrophenoxy)ethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266988#cas-number-and-iupac-name-for-1-2-bis-4-nitrophenoxy-ethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com